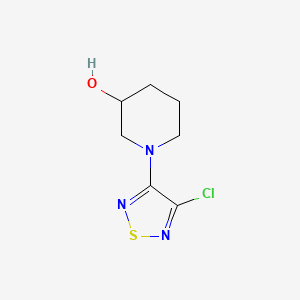

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

Übersicht

Beschreibung

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol is a heterocyclic compound featuring a 1,2,5-thiadiazole ring substituted with a chlorine atom at position 4 and a piperidin-3-ol moiety at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol typically involves the reaction of 4-chloro-1,2,5-thiadiazole with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl group at position 3 of the piperidine ring undergoes nucleophilic substitution:

a. Alkylation

-

Reagents : Alkyl halides (e.g., methyl bromide) with bases like K2CO3 in DMF .

-

Outcome : Formation of esters or ethers, enhancing lipophilicity .

b. Amination

| Reaction | Reagent | Solvent | Temp | Product |

|---|---|---|---|---|

| Alkylation | CH3Br, K2CO3 | DMF | 80°C | Methyl ether derivative |

| Amination | Morpholine, Et3N | MeOH | 70°C | Piperidine-amine hybrid |

Oxidation and Functional Group Transformations

a. Oxidation to Ketone

-

Reagent : Hydrogen peroxide (H2O2) in acidic medium (AcOH).

-

Outcome : Conversion of piperidin-3-ol to piperidin-3-one, altering reactivity.

b. Thiadiazole Ring Modification

-

Reaction : Chlorine substitution with nucleophiles (e.g., amines or thiolates) using morpholine as a catalyst.

-

Mechanism : Electrophilic aromatic substitution facilitated by the thiadiazole ring’s electronic properties.

| Transformation | Reagent | Condition | Product |

|---|---|---|---|

| Oxidation | H2O2, AcOH | 55–60°C, 2h | Piperidin-3-one |

| Chlorine Substitution | Morpholine, NH3 | DMF, 80°C, 4h | Aminothiadiazole derivative |

Other Chemical Transformations

a. Acetylation

-

Reagent : Acetic anhydride (Ac2O) in pyridine.

-

Outcome : Formation of acetamide derivatives, enhancing stability.

b. Ring-Opening Reactions

-

Reagent : Strong acids (e.g., HCl) or nucleophiles (e.g., hydrazine) .

-

Mechanism : Cleavage of the thiadiazole ring under harsh conditions .

| Reaction | Reagent | Condition | Product |

|---|---|---|---|

| Acetylation | Ac2O, pyridine | RT, 24h | Acetamide derivative |

| Ring-Opening | HCl, hydrazine | Reflux in EtOH | Thiadiazole cleavage |

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Name : 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

- CAS Number : 173053-54-8

- Molecular Formula : C7H10ClN3S

- Molecular Weight : 203.69 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 287.2 ± 25.0 °C (Predicted) |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.07 ± 0.49 (Predicted) |

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties. Research indicates that compounds with thiadiazole moieties often exhibit biological activities such as antimicrobial, antifungal, and anticancer effects.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Agricultural Chemistry

In the realm of agricultural science, this compound is being explored for its pesticidal properties. Thiadiazole derivatives are known to exhibit herbicidal and fungicidal activities.

Case Study: Fungicidal Properties

Research conducted on thiadiazole-based fungicides showed promising results in controlling fungal pathogens in crops. The study highlighted the effectiveness of these compounds in preventing crop diseases, thereby enhancing agricultural productivity.

Neuropharmacology

Recent investigations have also focused on the neuropharmacological effects of piperidine derivatives. The piperidine ring structure is associated with various neurological activities.

Case Study: Neuroprotective Effects

A preclinical study evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that compounds like this compound might offer protective benefits against neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form strong interactions with biological targets, leading to inhibition or modulation of their activity. The presence of the piperidine moiety enhances the compound’s ability to penetrate cellular membranes, increasing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Timolol

- Structure: Timolol contains a 4-morpholino-1,2,5-thiadiazol-3-yl group linked to a propanolamine chain, with a tert-butylamino substituent .

- Key Differences: Ring System: Timolol uses a morpholine ring (oxygen-containing), whereas the target compound employs a piperidin-3-ol (nitrogen-containing with a hydroxyl group).

- Physicochemical Properties: Property Timolol Maleate 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol (Inferred) Molecular Weight 316.4 g/mol ~246–250 g/mol (estimated) Solubility Slight in methanol/alcohol Likely higher aqueous solubility due to -OH group CAS Number 26839-75-8 Not explicitly provided in evidence

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

- Structure : Features a morpholine ring attached to the thiadiazole core (CAS 31906-04-4) .

- Key Differences :

- Ring Substitution : Morpholine lacks the hydroxyl group present in the piperidin-3-ol analog.

- Reactivity : The oxygen in morpholine may reduce basicity compared to the nitrogen-rich piperidine system, altering interactions with biological targets.

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

- Structure : Piperidine analog without the 3-hydroxyl group (CAS 173053-54-8) .

- Key Differences :

- Hydrogen Bonding : Absence of the hydroxyl group reduces polarity, likely decreasing solubility and altering pharmacokinetics.

- Synthetic Utility : The hydroxyl group in the target compound could serve as a site for further derivatization (e.g., esterification, glycosylation).

Piperazine Derivatives (e.g., 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine)

- Structure : Piperazine ring with two nitrogen atoms and a propyl substituent (CAS 870987-97-6) .

- Key Differences :

- Basicity : Piperazine’s dual nitrogen atoms increase basicity compared to piperidin-3-ol.

- Conformational Flexibility : Piperazine’s planar structure may reduce steric hindrance in binding interactions.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The chloro-thiadiazole moiety is critical for electrophilic interactions, as seen in timolol’s receptor binding . Hydroxyl groups (e.g., in piperidin-3-ol) enhance solubility but may reduce membrane permeability compared to non-polar analogs like 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine .

Biologische Aktivität

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 219.69 g/mol

- CAS Number : 1153277-62-3

Antibacterial Activity

Research indicates that compounds containing piperidine and thiadiazole moieties exhibit significant antibacterial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

A study demonstrated that derivatives of thiadiazole possess potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen substituents in the structure is believed to enhance the bioactivity of these compounds.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Thiadiazole Derivative A | 0.0039 | S. aureus |

| Thiadiazole Derivative B | 0.025 | E. coli |

Antifungal Activity

The antifungal properties of piperidine derivatives have also been explored. In vitro studies suggest that certain derivatives can inhibit the growth of fungal pathogens effectively. The compound's structural features contribute to its interaction with fungal cell membranes or metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro tests revealed varying degrees of cytotoxic effects on different cell lines. For instance, a related compound demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study on synthesized compounds containing the thiadiazole ring showed that modifications at the piperidine position significantly influenced antimicrobial activity. The most active compounds were further analyzed for their mechanisms of action against bacterial and fungal cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that electron-withdrawing groups like chlorine enhance antibacterial activity while maintaining low toxicity levels in mammalian cells .

- Pharmacological Investigations : Studies have highlighted the potential of piperidine derivatives in treating infections caused by resistant bacterial strains. The unique combination of piperidine and thiadiazole rings offers a promising avenue for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c8-6-7(10-13-9-6)11-3-1-2-5(12)4-11/h5,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTHEBLGXGOPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NSN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.